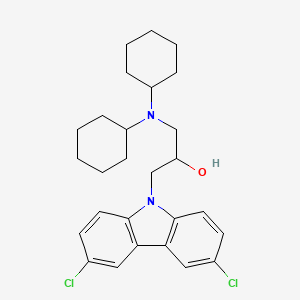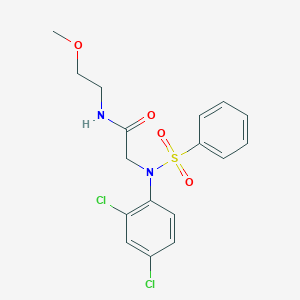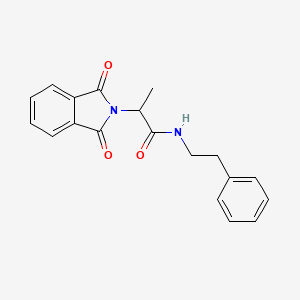
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol in lab experiments is its potential applications in various fields such as cancer research, neuroscience, and drug discovery. It has been shown to have significant activity against cancer cells and has potential applications in the treatment of neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to study its potential applications in the treatment of neurological disorders. Additionally, research can be conducted to improve its solubility and pharmacological properties for better use in lab experiments.
Synthesis Methods
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,6-dichloro-9H-carbazole with dicyclohexylamine in the presence of a base such as potassium carbonate in a solvent such as dimethyl sulfoxide. The resulting intermediate is then reacted with 2-chloro-1-propanol to yield the final product.
Scientific Research Applications
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, it has been found to modulate the activity of certain neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(dicyclohexylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34Cl2N2O/c28-19-11-13-26-24(15-19)25-16-20(29)12-14-27(25)31(26)18-23(32)17-30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h11-16,21-23,32H,1-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONAJUSNYFELMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)




![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)